

An In-depth Guide to 1,2-Dinitrolycerin-d5: Properties, Analysis, and Application

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Compound of Interest

Compound Name: 1,2-Dinitrolycerin-d5

Cat. No.: B12404702

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This technical guide provides a comprehensive overview of **1,2-Dinitrolycerin-d5**, a deuterated stable isotope of a primary metabolite of Nitrolycerin. It is intended for researchers, scientists, and drug development professionals. This document details its physicochemical properties, molecular weight, and its critical role as an internal standard in quantitative bioanalysis. Furthermore, it outlines a detailed experimental protocol for its application in a typical liquid chromatography-mass spectrometry (LC-MS) workflow.

Introduction to 1,2-Dinitrolycerin-d5

1,2-Dinitrolycerin is a major plasma metabolite of the vasodilator drug, Nitrolycerin. The deuterated form, **1,2-Dinitrolycerin-d5**, is a stable isotope-labeled compound where five hydrogen atoms have been replaced by deuterium.^[1] This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry.^[2]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.^[3] They co-elute chromatographically and exhibit similar ionization efficiency, which allows them to accurately correct for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.^{[3][4][5]}

Physicochemical Properties and Molecular Weight

The key to understanding the utility of **1,2-Dinitrolycerin-d5** is its precise molecular composition. The non-deuterated form, 1,2-Dinitrolycerin, has the chemical formula

$C_3H_6N_2O_7$.^{[6][7]} In the d5 variant, five hydrogen atoms on the glycerol backbone are substituted with deuterium (2H or D).

Chemical Structure:

- 1,2-Dinitroglycerin: $HO-CH_2-CH(ONO_2)-CH_2(ONO_2)$
- 1,2-Dinitroglycerin-d5**: The IUPAC name is 3-hydroxypropane-1,2-diyl dinitrate-D5.^[1] The SMILES notation is OC([2H])([2H])C(O--INVALID-LINK--=O)([2H])C([2H])([2H])O--INVALID-LINK--=O.^[1]

The molecular weight is calculated based on the atomic masses of its constituent elements. The inclusion of five deuterium atoms significantly increases the mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.

Element	Symbol	Count in $C_3HD_5N_2O_7$	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	3	12.011	36.033
Hydrogen	H	1	1.008	1.008
Deuterium	D or 2H	5	2.014	10.070
Nitrogen	N	2	14.007	28.014
Oxygen	O	7	15.999	111.993
Total	Molecular Weight	187.12		

Table 1: Calculation of the molecular weight for **1,2-Dinitroglycerin-d5** ($C_3HD_5N_2O_7$). The final molecular weight is 187.12 g/mol .^{[1][8]}

Application in Bioanalytical Methods

Nitroglycerin is rapidly metabolized in the body to its dinitrate and mononitrate metabolites.^[9] Accurate quantification of these metabolites, such as 1,2-Dinitroglycerin, is crucial for pharmacokinetic and metabolism studies.^{[10][11]} **1,2-Dinitroglycerin-d5** serves as an essential tool for these analyses.

The following section details a standard protocol for the quantification of 1,2-Dinitrolycerin in a biological matrix (e.g., human plasma) using **1,2-Dinitrolycerin-d5** as an internal standard.

This protocol describes a protein precipitation method for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Materials and Reagents

- Human plasma (K₂EDTA)
- 1,2-Dinitrolycerin analytical standard
- **1,2-Dinitrolycerin-d5** internal standard solution (e.g., 1.0 mg/mL in acetonitrile)[[1](#)]
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water

3.2. Preparation of Solutions

- Stock Solutions: Prepare 1 mg/mL stock solutions of 1,2-Dinitrolycerin and **1,2-Dinitrolycerin-d5** in acetonitrile.
- Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 0.5 - 100 ng/mL) and a fixed concentration internal standard working solution (e.g., 20 ng/mL).

3.3. Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (**1,2-Dinitrolycerin-d5**) to each tube and vortex briefly.

- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- MRM Transitions:
 - 1,2-Dinitroglycerin: Q1: 181.0 -> Q3: 62.0
 - **1,2-Dinitroglycerin-d5**: Q1: 186.0 -> Q3: 62.0 (Note: MRM transitions are hypothetical and require optimization).

3.5. Data Analysis

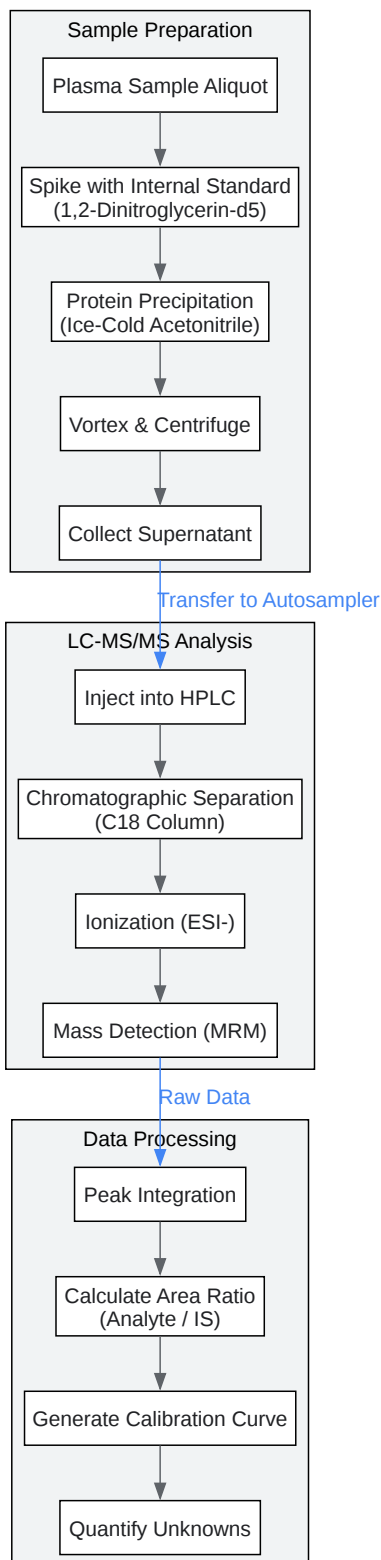
- Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Visualizations

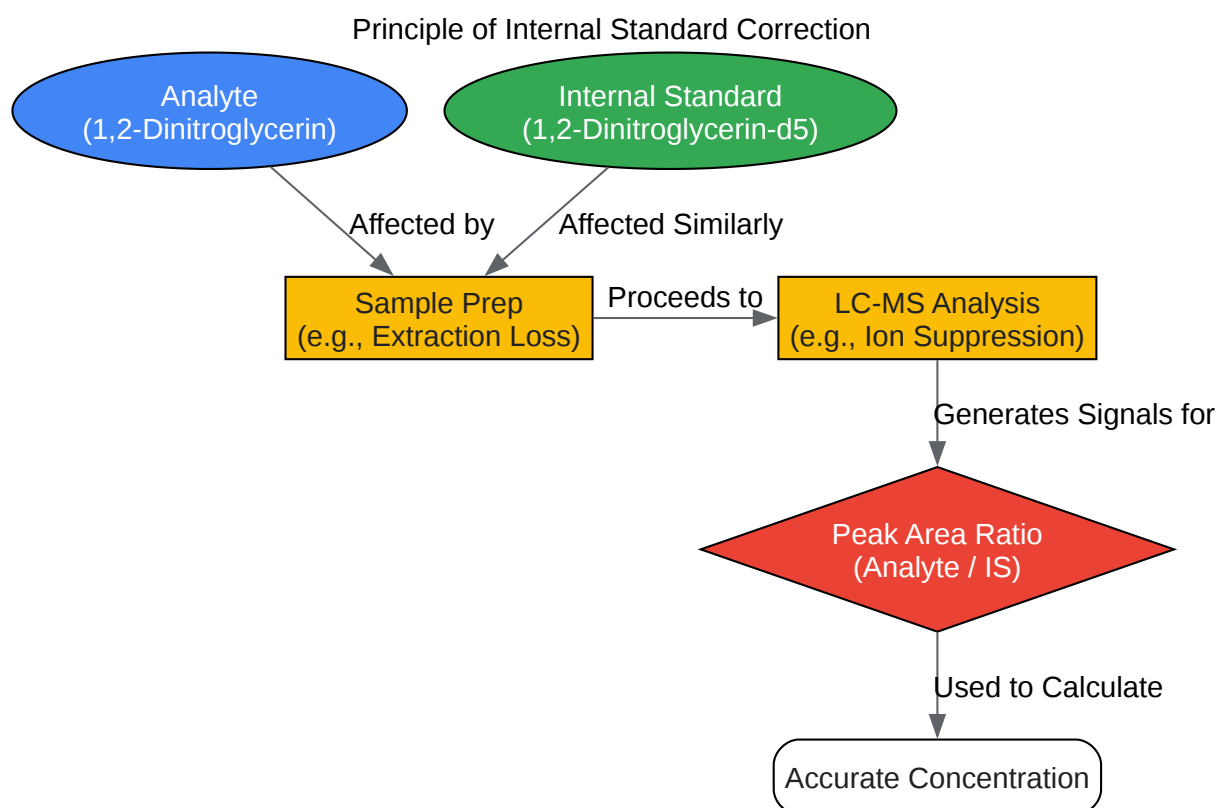
The following diagram illustrates the major steps in the bioanalytical workflow described above.

Bioanalytical Workflow for 1,2-Dinitrolycerin Quantification

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Caption: Workflow for quantifying 1,2-Dinitrolycerin using a deuterated internal standard.

This diagram illustrates how an internal standard corrects for variability during analysis.



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